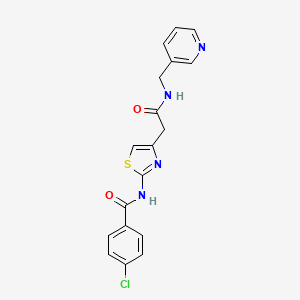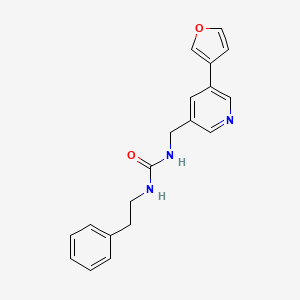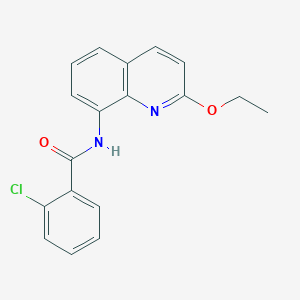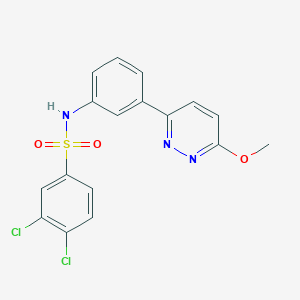triazin-4-one CAS No. 303145-10-0](/img/structure/B2864654.png)
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. This compound is known for its unique chemical properties and has been studied extensively for its synthesis, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Antitumor Properties
1,3,5-Triazines, including derivatives like 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one , have been studied for their potential antitumor properties. Some triazine derivatives have been used clinically to treat cancers such as lung, breast, and ovarian cancer . The structural flexibility allows for the attachment of various functional groups, potentially leading to new antitumor agents.
Aromatase Inhibitory Activity
The triazine core structure has been associated with significant aromatase inhibitory activity. Aromatase inhibitors are crucial in the treatment of estrogen-sensitive breast cancers as they help in reducing the production of estrogen . Research into triazine derivatives could lead to the development of more effective aromatase inhibitors.
Siderophore-Mediated Drug Applications
Some 1,3,5-triazine derivatives exhibit potential use as siderophore-mediated drugs. Siderophores are molecules that bind and transport iron in microbial organisms, and their analogs can be used to deliver therapeutic agents directly to pathogens . This application is particularly relevant in targeting drug-resistant bacteria.
Corticotrophin-Releasing Factor 1 Receptor Antagonists
Compounds with a 1,3,5-triazine structure have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists . These receptors are involved in the stress response, and antagonists can be used to treat various disorders, including depression and anxiety.
Leukotriene Antagonists
The triazine derivatives have shown potent activity against leukotriene C4 (LTC4) antagonists, which possess a protective effect on HCl-ethanol-induced gastric lesions . This suggests a potential therapeutic application in the treatment of gastric ulcers and related gastrointestinal disorders.
Antiparasitic Activity
1,3,5-Triazine compounds have demonstrated in vitro activity against protozoan parasites, such as Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . The development of new antiparasitic drugs is crucial, especially for diseases that affect millions of people in tropical regions.
Mechanism of Action
Target of Action
It’s known that 1,3,5-triazine derivatives, which this compound is a part of, exhibit a wide range of biological activities such as antimalarial, antimicrobial, anti-cancer, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad biological activities of triazine derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Given the broad biological activities of triazine derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-7-9-6-4-2-3-5-11(6)8(12)10-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOCYDPKMSQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)N2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2864572.png)
![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)

![4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864576.png)

![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)



![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)


